Phenacyl 3-(benzenesulfonamido)propanoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenacyl 3-(benzenesulfonamido)propanoate can be synthesized through a multi-step chemical reaction process. The general approach involves the reaction of phenacyl chloride with 3-aminopropanoic acid to form an intermediate, which is then treated with benzenesulfonyl chloride to introduce the sulfonamide group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be carefully controlled to maintain the desired reaction parameters, such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions: Phenacyl 3-(benzenesulfonamido)propanoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: The compound can be oxidized to form phenacyl 3-(benzenesulfonamido)propanoic acid.
Reduction: Reduction reactions can yield phenacyl 3-(benzenesulfonamido)propanol.
Substitution: Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.
Scientific Research Applications
Phenacyl 3-(benzenesulfonamido)propanoate has several scientific research applications:
Chemistry: It can be used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound may have potential biological activity, which can be explored for drug development.
Medicine: Sulfonamides are known for their antibacterial properties, and this compound could be investigated for its potential use as an antibacterial agent.
Industry: It can be utilized in the production of various industrial chemicals and materials.
Mechanism of Action
Phenacyl 3-(benzenesulfonamido)propanoate can be compared with other sulfonamide compounds, such as sulfamethazine and sulfisoxazole. While these compounds share the sulfonamide group, their chemical structures and specific applications may differ. This compound is unique in its phenacyl moiety, which may confer distinct chemical and biological properties.
Comparison with Similar Compounds
Sulfamethazine
Sulfisoxazole
Sulfadiazine
Sulfamethoxazole
Properties
IUPAC Name |
phenacyl 3-(benzenesulfonamido)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5S/c19-16(14-7-3-1-4-8-14)13-23-17(20)11-12-18-24(21,22)15-9-5-2-6-10-15/h1-10,18H,11-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYKAUDYFOGXFLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)CCNS(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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